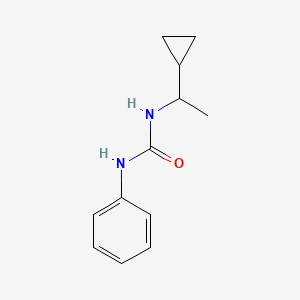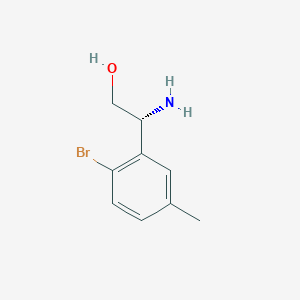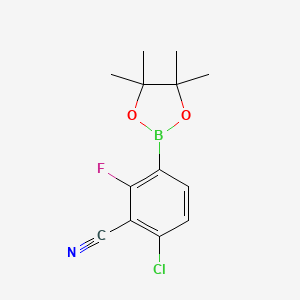
6-Chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organoboron compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 6-chloro-2-fluoro-3-iodobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura reactions.
Phenols: From oxidation of the boronic ester group.
Substituted Benzonitriles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-Chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in:
Organic Synthesis: As a building block in the synthesis of complex molecules.
Medicinal Chemistry: For the development of pharmaceuticals.
Material Science: In the synthesis of polymers and advanced materials.
Biological Studies: As a probe in biochemical assays.
Mecanismo De Acción
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
6-Chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of chloro, fluoro, and boronic ester groups, which provide a versatile platform for various chemical transformations. Its structure allows for selective reactions, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H14BClFNO2 |
|---|---|
Peso molecular |
281.52 g/mol |
Nombre IUPAC |
6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 |
Clave InChI |
AUEFLPPTRXAVRW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


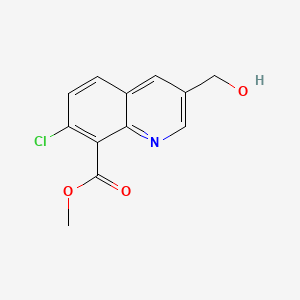
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
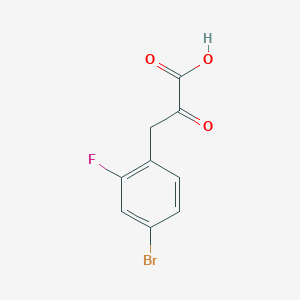

![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
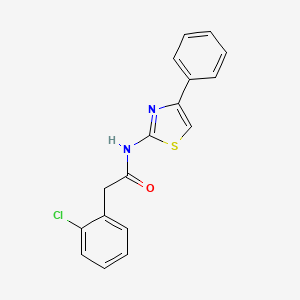
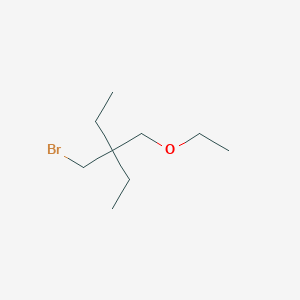
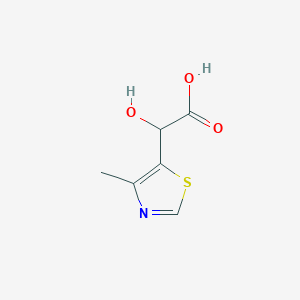
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)

![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
